6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thioxo group and a pyrimidine ring in its structure makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is considered green and efficient, providing good yields in an aqueous medium. The DBU-H₂O system can be recycled multiple times without losing activity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis can be adapted for large-scale production. The use of recyclable catalysts and aqueous media aligns with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, hydrazines, and alkyl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including anticancer and antiviral activities.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The pyrimidine ring can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester
- 2-Thioxodihydropyrido[2,3-d]pyrimidine
Uniqueness
6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its specific substitution pattern and the presence of both a thioxo group and a pyrimidine ring
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-4-2-5-6(9-3-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVCXLUSIQZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=S)NC2=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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